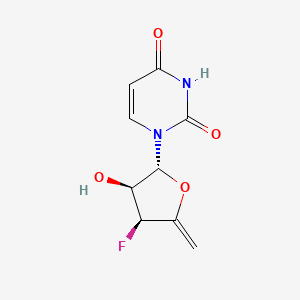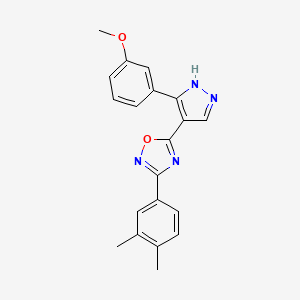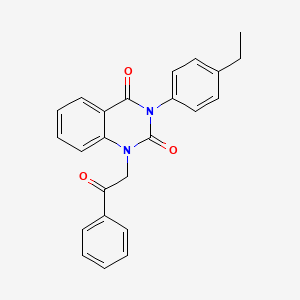
1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorinated tetrahydrofuran ring fused to a pyrimidine dione moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, synthetic organic chemistry, and materials science.
Preparation Methods
The synthesis of 1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione involves several steps, typically starting from readily available precursors. The synthetic route generally includes:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor, often through a ring-closing metathesis reaction.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Pyrimidine Dione Formation: The final step involves the condensation of the tetrahydrofuran intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often incorporating continuous flow techniques and automated synthesis platforms to scale up the process efficiently .
Chemical Reactions Analysis
1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, using reagents like sodium azide or potassium thiocyanate.
Addition: The methylene group can participate in addition reactions with electrophiles, forming various adducts.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents due to its unique structural features.
Industry: The compound is explored for its use in materials science, particularly in the development of novel polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application, but often include enzymes involved in DNA replication and repair, as well as metabolic pathways .
Comparison with Similar Compounds
1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione can be compared with similar compounds such as:
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal: A naturally occurring compound with multiple hydroxyl groups, used in the synthesis of flavonoids and other bioactive molecules.
(2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid: A fluorinated compound with similar structural features, used in biochemical studies and synthetic chemistry.
The uniqueness of this compound lies in its combination of a fluorinated tetrahydrofuran ring with a pyrimidine dione moiety, providing distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C9H9FN2O4 |
|---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1-[(2R,3S,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9FN2O4/c1-4-6(10)7(14)8(16-4)12-3-2-5(13)11-9(12)15/h2-3,6-8,14H,1H2,(H,11,13,15)/t6-,7-,8-/m1/s1 |
InChI Key |
AVMCCGJJNDXVHK-BWZBUEFSSA-N |
Isomeric SMILES |
C=C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)F |
Canonical SMILES |
C=C1C(C(C(O1)N2C=CC(=O)NC2=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107876.png)
![2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14107885.png)
![N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B14107894.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14107909.png)

![N-cyclohexyl-4-isopentyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14107925.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14107932.png)
![2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107933.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B14107941.png)

![N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14107948.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14107950.png)
![8-(2-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14107956.png)
![N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14107964.png)
